molecular formula C8H8ClNO2 B2669713 2-Chloro-3,4-dimethyl-1-nitrobenzene CAS No. 52328-28-6

2-Chloro-3,4-dimethyl-1-nitrobenzene

Cat. No.: B2669713
CAS No.: 52328-28-6
M. Wt: 185.61
InChI Key: LGVZYDQFUPEYNJ-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethyl-1-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, along with two methyl groups (-CH3). This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethyl-1-nitrobenzene typically involves the nitration of 2-chloro-3,4-dimethylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also implemented to handle the corrosive and hazardous nature of the reagents used .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-dimethyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Properties

IUPAC Name

3-chloro-1,2-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVZYDQFUPEYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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